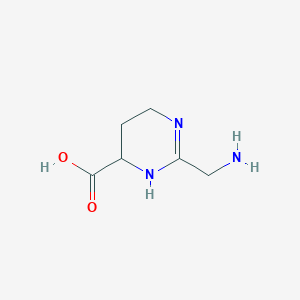![molecular formula C8H10N4OS B13113785 5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-17-8](/img/structure/B13113785.png)
5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a butyl-substituted hydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]thiazole:
Pyrano[2,3-d]thiazole: Known for its medicinal properties, including anticancer activity.
Uniqueness
5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is unique due to its specific substitution pattern and the presence of both thiadiazole and pyrimidine rings. This combination imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
61457-17-8 |
|---|---|
Fórmula molecular |
C8H10N4OS |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
5-butyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4OS/c1-2-3-4-5-9-7(13)6-8(10-5)14-12-11-6/h2-4H2,1H3,(H,9,10,13) |
Clave InChI |
JLPYVWXLVGRXSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(C(=O)N1)N=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



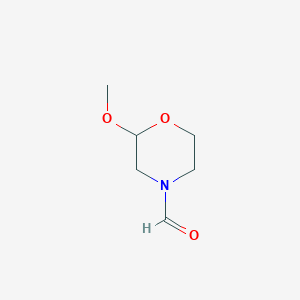
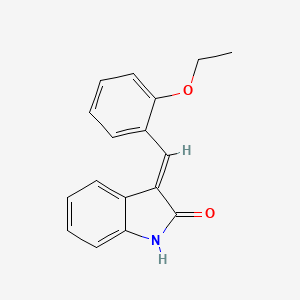
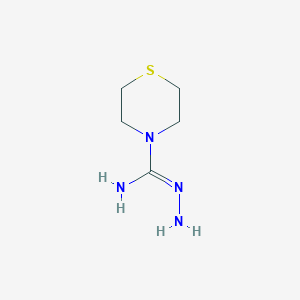


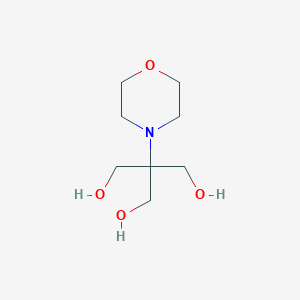
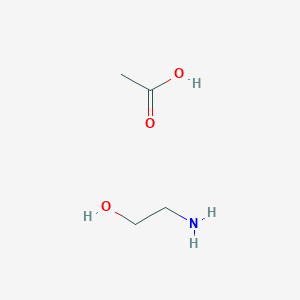
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)
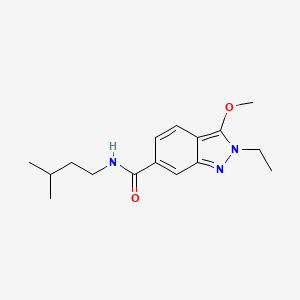
![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)
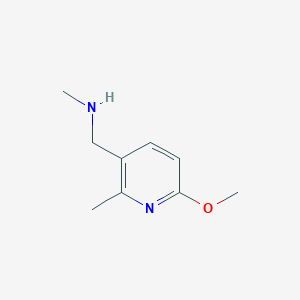
![Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
